Panaxyne

Descripción general

Descripción

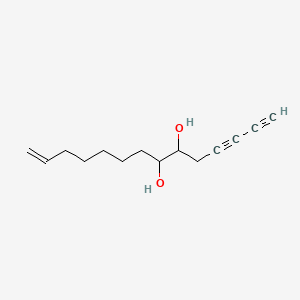

Panaxyne is a polyacetylene compound isolated from the roots of Panax ginseng. It is known for its cytotoxic properties, particularly against certain cancer cell lines. The chemical structure of this compound includes a diyne-ene and epoxy moiety, making it a unique and biologically active molecule .

Aplicaciones Científicas De Investigación

Panaxyne has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the reactivity of polyacetylenes and their derivatives.

Medicine: Research is ongoing to explore its potential therapeutic applications in treating cancer and other diseases.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Panaxyne can be synthesized through the extraction of Panax ginseng roots. The process involves the use of solvents such as petroleum ether to extract the compound from the dried roots. The extract is then subjected to column chromatographic separation to isolate this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Panax ginseng roots. The roots are typically freeze-dried and powdered before extraction. The extraction process is repeated multiple times to ensure maximum yield. The isolated compound is then purified using preparative high-performance liquid chromatography .

Análisis De Reacciones Químicas

Types of Reactions: Panaxyne undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the diyne-ene and epoxy moieties in its structure .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium hydroxide.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can exhibit different biological activities .

Mecanismo De Acción

Panaxyne exerts its effects primarily through its cytotoxic activity. It targets cancer cells by inducing apoptosis, a process of programmed cell death. The diyne-ene and epoxy moieties in its structure are believed to interact with cellular components, leading to the disruption of cellular functions and ultimately cell death . The exact molecular targets and pathways involved in this process are still under investigation.

Comparación Con Compuestos Similares

Panaxynol: Another polyacetylene compound from Panax ginseng with similar cytotoxic properties.

Panaxydol: Known for its cytotoxic activity against various cancer cell lines.

Panaxytriol: Exhibits similar biological activities and is structurally related to panaxyne.

Uniqueness: this compound is unique due to its specific chemical structure, which includes both diyne-ene and epoxy moieties. This structure contributes to its distinct biological activities and makes it a valuable compound for scientific research .

Actividad Biológica

Panaxyne, a compound derived from the Panax genus, particularly Panax ginseng, has garnered significant attention due to its diverse biological activities. This article explores the various pharmacological effects of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Composition

The primary active components of this compound include triterpenoid saponins , polysaccharides , and polyacetylenes . Among these, ginsenosides (the saponins) are particularly notable for their extensive biological effects.

| Component | Type | Key Activities |

|---|---|---|

| Triterpenoid Saponins | Ginsenosides | Antineoplastic, anti-inflammatory, neuroprotective |

| Polysaccharides | Various | Immunomodulatory, hepatoprotective |

| Polyacetylenes | Acetylenic compounds | Antioxidant, anti-cancer |

1. Anticancer Properties

Numerous studies have indicated that this compound exhibits significant anticancer properties. For instance, a study on acetylenic compounds from Panax ginseng demonstrated cytotoxic activity against various human cancer cell lines. The mechanisms involved include the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the MAPK and PI3K/Akt pathways .

2. Anti-Inflammatory Effects

This compound also shows potent anti-inflammatory effects. Research indicates that it can reduce inflammation markers in vitro and in vivo. For example, red ginseng oil (RGO) has been shown to suppress the expression of pro-inflammatory cytokines in macrophages . This effect is attributed to its ability to inhibit NF-kB activation and modulate the production of reactive oxygen species (ROS).

3. Neuroprotective Effects

The neuroprotective capabilities of this compound have been documented in several studies. RGO was found to protect against oxidative stress-induced neuronal damage by enhancing the activity of antioxidant enzymes such as catalase (CAT) and superoxide dismutase (SOD) . This suggests a potential therapeutic role for this compound in neurodegenerative diseases.

Case Study 1: Cytotoxic Activity

A study investigating the cytotoxic effects of acetylenic compounds isolated from Panax ginseng found that these compounds exhibited significant selective toxicity towards cancer cells while sparing normal cells. The study highlighted the potential for developing new cancer therapies based on these natural products .

Case Study 2: Anti-Acne Properties

Research on the hydrophobic fraction of red ginseng revealed that panaxynol and panaxydol effectively controlled acne symptoms. This study suggests that this compound could be utilized in dermatological applications due to its antimicrobial properties .

The biological activities of this compound are largely attributed to its influence on various molecular pathways:

- Antioxidant Activity : RGO has been shown to scavenge free radicals and enhance cellular antioxidant defenses, thereby reducing oxidative stress .

- Modulation of Signaling Pathways : The saponins from Panax ginseng influence multiple signaling pathways involved in cell survival and apoptosis, contributing to their anticancer effects .

- Immune System Modulation : Polysaccharides derived from Panax species enhance immune responses by stimulating macrophage activity and increasing cytokine production .

Propiedades

IUPAC Name |

tetradec-13-en-1,3-diyne-6,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-3-5-7-8-10-12-14(16)13(15)11-9-6-4-2/h2-3,13-16H,1,5,7-8,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOVGAQBKTGZPTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCC(C(CC#CC#C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00702653 | |

| Record name | Tetradec-13-ene-1,3-diyne-6,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00702653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122855-49-6 | |

| Record name | Panaxyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122855-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetradec-13-ene-1,3-diyne-6,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00702653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13-Tetradecene-1,3-diyne-6,7-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039539 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: What is Panaxyne and where is it found?

A1: this compound is a naturally occurring polyyne compound found in Korean red ginseng (Panax ginseng). [] It belongs to a class of organic compounds characterized by the presence of multiple carbon-carbon triple bonds within their structure.

Q2: What is the structure of this compound and how does this relate to its activity?

A2: this compound is characterized as tetradeca-13-ene-1, 3-diyne-6, 7-diol. [] This means it has a 14-carbon chain with two triple bonds, one double bond, and two hydroxyl groups. Interestingly, its cytotoxic activity against L1210 leukemia cells is lower than other ginseng polyynes. [] This is attributed to the absence of the hept-1-en-4, 6-diyne-3-ol moiety, suggesting this structural element is crucial for stronger cytotoxic effects. []

Q3: How does this compound compare to other similar compounds in ginseng in terms of antioxidant activity?

A3: Studies have compared the antioxidant activity of this compound to other polyacetylenes found in ginseng. this compound, along with this compound-epoxide, demonstrated little to no antioxidant activity in a study using a ferric ion (Fe+3) ADP/NADPH system to induce lipid peroxidation. [, ] This contrasts with larger C17-polyacetylenes, such as Panaxynol, which exhibited significant antioxidant effects in the same study. [, ] This suggests the C17 structure is important for the radical scavenging or trapping activities observed in these compounds. [, ]

Q4: What analytical techniques are employed to study this compound and its activity?

A4: Researchers utilize High-Performance Liquid Chromatography (HPLC) to analyze this compound and its effects. [, ] For instance, HPLC helps determine free malonaldehyde levels in liver microsomes treated with this compound, allowing researchers to assess its antioxidant properties. [, ] This technique provides insights into how this compound interacts with biological systems at a molecular level.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.